Cas no 1176754-43-0 (2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid)
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid
- (2-Ethyl-1H-benzoimidazol-5-yl)-acetic acid
- 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)aceticacid
- 1H-Benzimidazole-6-acetic acid, 2-ethyl-
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- Inchi: 1S/C11H12N2O2/c1-2-10-12-8-4-3-7(6-11(14)15)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15)
- InChI Key: ZOIBNYCXQSUWOO-UHFFFAOYSA-N
- SMILES: OC(CC1C=CC2=C(C=1)NC(CC)=N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- XLogP3: 1.8
- Topological Polar Surface Area: 66
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM487512-1g |
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid |
1176754-43-0 | 97% | 1g |
$622 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607067-1g |
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid |
1176754-43-0 | 97% | 1g |
¥4361.0 | 2023-04-05 |
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid
Introduction to 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid (CAS No. 1176754-43-0)
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1176754-43-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a benzo[d]imidazole core substituted with an ethyl group and linked to acetic acid, has garnered attention due to its structural versatility and potential biological activities. The benzo[d]imidazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways. The introduction of the ethyl group and the acetic acid moiety further enhances its pharmacological profile, making it a promising candidate for further exploration in therapeutic applications.
The structural features of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid contribute to its unique chemical properties. The benzo[d]imidazole ring system provides a rigid aromatic framework, which is conducive to interactions with biological targets such as enzymes and receptors. The presence of the ethyl group at the 2-position introduces steric hindrance, potentially influencing binding affinity and selectivity. Additionally, the acetic acid moiety at the 5-position serves as a polar anchor, facilitating solubility and interactions with polar regions of biological targets. These structural attributes make this compound an intriguing subject for synthetic modifications and biological evaluations.
In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds. Benzo[d]imidazoles, in particular, have been extensively studied for their diverse pharmacological effects. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The derivative 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid is no exception and has been investigated for its potential biological activities. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in pathological processes.
One of the most compelling aspects of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid is its synthetic accessibility. The benzo[d]imidazole core can be readily synthesized through established methods, and the introduction of the ethyl group and acetic acid moiety can be achieved using well-characterized chemical transformations. This synthetic tractability allows for rapid exploration of structural analogs and optimization of pharmacological properties. Furthermore, the compound's stability under various conditions makes it suitable for both laboratory-scale investigations and potential industrial applications.
The biological evaluation of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid has been a focus of recent research endeavors. Studies have indicated that this compound may possess inhibitory activity against certain enzymes relevant to cancer progression. For instance, it has shown potential in inhibiting kinases that are overexpressed in tumor cells, thereby disrupting signaling pathways that promote cell proliferation and survival. Additionally, the compound has demonstrated anti-inflammatory properties by modulating the activity of inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX).
Another area of interest is the antimicrobial activity of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid. Emerging resistance to conventional antibiotics has prompted researchers to explore novel antimicrobial agents derived from natural products or synthetic heterocyclic compounds. Preliminary data suggest that this compound may exhibit efficacy against a range of bacterial strains, including those resistant to standard antibiotics. This finding is particularly noteworthy given the increasing global concern over antibiotic resistance.
The development of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid into a lead compound for drug discovery involves several key considerations. First, optimizing its chemical structure to enhance potency and selectivity is crucial. This can be achieved through rational molecular design and computational modeling techniques. Second, evaluating its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability, is essential for determining its feasibility as a drug candidate. Finally, conducting comprehensive toxicological studies is necessary to assess its safety profile before advancing it into clinical trials.
The role of computational chemistry in the development of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid cannot be overstated. Advanced computational methods such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations have enabled researchers to predict binding affinities, optimize molecular structures, and understand interaction mechanisms at an atomic level. These tools have significantly accelerated the drug discovery process by providing insights that would otherwise require extensive experimental work.
Future directions for research on 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid include exploring its mechanism of action in detail and identifying new therapeutic applications. Investigating how this compound interacts with biological targets at a molecular level will provide valuable insights into its mode of action and potential side effects. Additionally, screening it against a broader range of diseases may uncover novel therapeutic uses beyond its current scope.
In conclusion,2-(2-Ethyl-1H-benzo[d]imidazol-5-yiacetic acid (CAS No. 1176754-43) represents a promising candidate for further development in pharmaceutical research. Its unique structural features combined with preliminary evidence of biological activity make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs.
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